Betahistine-13C,d3 (dihydrochloride)

Catalog No.
S12898173
CAS No.
M.F
C8H14Cl2N2
M. Wt
213.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betahistine-13C,d3 (dihydrochloride)

Product Name

Betahistine-13C,d3 (dihydrochloride)

IUPAC Name

2-pyridin-2-yl-N-(trideuterio(113C)methyl)ethanamine;dihydrochloride

Molecular Formula

C8H14Cl2N2

Molecular Weight

213.12 g/mol

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1+1D3;;

InChI Key

XVDFMHARQUBJRE-KOPKDTSFSA-N

Canonical SMILES

CNCCC1=CC=CC=N1.Cl.Cl

Isomeric SMILES

[2H][13C]([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl

Betahistine-13C,d3 (dihydrochloride) is a stable isotope-labeled analog of Betahistine, which is primarily used in the treatment of vestibular disorders such as Ménière's disease. This compound incorporates deuterium and carbon-13 isotopes, enhancing its utility in analytical and pharmacokinetic studies. Betahistine itself acts as a histamine analog, functioning primarily as a histamine H1 receptor agonist and H3 receptor antagonist, which contributes to its vasodilatory effects. The dihydrochloride form indicates that it is a salt derived from hydrochloric acid, improving its solubility and stability for pharmaceutical applications .

: Employing methods such as:
  • N-Methylation: Using methyl iodide in the presence of a base to introduce methyl groups.
  • Hydrochloride Formation: Reacting the base form with hydrochloric acid to yield the dihydrochloride salt.

The specific conditions and reagents can vary based on laboratory protocols but generally follow established synthetic pathways for labeled compounds .

Betahistine-13C,d3 exhibits biological activities similar to those of its non-labeled counterpart. It acts primarily on the vestibular system, alleviating symptoms associated with balance disorders. The compound's mechanism involves:

  • Histamine Receptor Modulation: By acting as an agonist at H1 receptors and an antagonist at H3 receptors, it enhances blood flow in the inner ear.
  • Vasodilation: It promotes vasodilation, which can alleviate pressure in the inner ear, reducing vertigo and tinnitus symptoms.

Research indicates that the labeled version retains these properties, making it useful for tracing studies in pharmacology .

Betahistine-13C,d3 serves several important applications:

  • Analytical Method Development: Used in mass spectrometry and other analytical techniques to study drug metabolism and pharmacokinetics.
  • Quality Control: Employed in pharmaceutical manufacturing to ensure consistency and quality of Betahistine formulations.
  • Research Tool: Acts as a tracer in studies investigating the pharmacodynamics and pharmacokinetics of Betahistine in biological systems .

Interaction studies involving Betahistine-13C,d3 focus on its pharmacological interactions with other drugs and biological systems. Key areas include:

  • Drug Metabolism: Understanding how this compound is metabolized compared to non-labeled Betahistine.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other vestibular agents or antihistamines.
  • Receptor Binding Studies: Analyzing binding affinities at histamine receptors using labeled compounds to provide insights into their pharmacological profiles .

Similar Compounds

Several compounds share structural or functional similarities with Betahistine-13C,d3. Here are notable examples:

Compound NameDescriptionUnique Features
BetahistineNon-labeled version used clinically for vestibular disordersStandard treatment for Ménière's disease
DimenhydrinateAntihistamine used for motion sicknessAnticholinergic properties
MeclizineAntihistamine used for vertigoLonger duration of action
CinnarizineCalcium channel blocker with antihistaminic effectsAlso used for peripheral vascular disorders

Betahistine-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies while retaining the therapeutic effects characteristic of Betahistine itself .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

212.0755889 g/mol

Monoisotopic Mass

212.0755889 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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